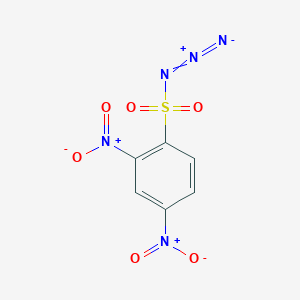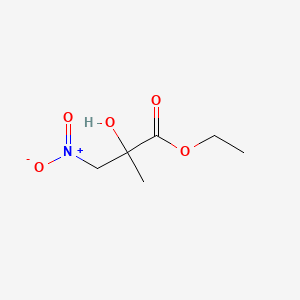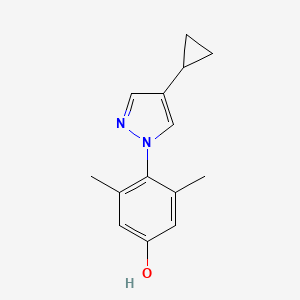
N-diazo-2,4-dinitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diazo-2,4-dinitrobenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2,4-dinitrobenzenesulfonamide moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-diazo-2,4-dinitrobenzenesulfonamide can be synthesized through the diazotization of 2,4-dinitrobenzenesulfonamide. The process typically involves the reaction of 2,4-dinitrobenzenesulfonamide with a diazotizing agent such as nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazo compound .
Industrial Production Methods
In industrial settings, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds due to safety concerns associated with handling these reactive intermediates. Continuous flow systems allow for the on-demand generation and immediate use of diazo compounds, minimizing the risk of explosions and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-diazo-2,4-dinitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azo compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. Substitution reactions often require catalysts such as transition metals .
Major Products Formed
The major products formed from reactions involving this compound include azo compounds, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-diazo-2,4-dinitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-diazo-2,4-dinitrobenzenesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates such as carbenes and radicals. These intermediates can then participate in a wide range of chemical reactions, including cycloadditions, insertions, and rearrangements. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed .
Comparison with Similar Compounds
N-diazo-2,4-dinitrobenzenesulfonamide can be compared with other diazo compounds such as ethyl diazoacetate and diazomethane. While all these compounds contain the diazo group, this compound is unique due to the presence of the 2,4-dinitrobenzenesulfonamide moiety, which imparts distinct reactivity and stability characteristics .
List of Similar Compounds
- Ethyl diazoacetate
- Diazomethane
- 2,4-dinitrobenzenesulfonamide
- 2,4-dinitrobenzenesulfonyl chloride
Properties
CAS No. |
920756-43-0 |
|---|---|
Molecular Formula |
C6H3N5O6S |
Molecular Weight |
273.19 g/mol |
IUPAC Name |
N-diazo-2,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H |
InChI Key |
OGVDLNBGQBMNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)


![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)


